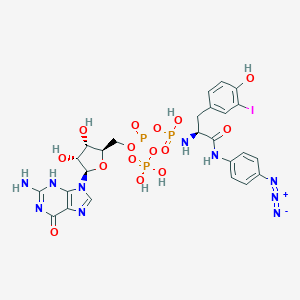
苯氧丙酸葡萄糖醛酸酯
描述
Benoxaprofen glucuronide, also known as Benoxaprofen glucuronide, is a useful research compound. Its molecular formula is C22H20ClNO9 and its molecular weight is 477.8 g/mol. The purity is usually 95%.
The exact mass of the compound Benoxaprofen glucuronide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benoxaprofen glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benoxaprofen glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
葡萄糖醛酸化和共价蛋白结合:苯氧丙酸葡萄糖醛酸酯 (BNX-G) 在形成共价蛋白加合物方面表现出显着的反应性,尤其是在肝细胞中。使用夹心培养的大鼠和人肝细胞的研究表明,BNX-G 的反应性高于其结构类似物,这导致了其肝毒性。这一发现强调了使用培养的人肝细胞作为体外模型来研究酰葡萄糖醛酸酯反应性和暴露的用途 (Dong & Smith, 2009).
代谢和排泄:苯氧丙酸主要通过葡萄糖醛酸化进行肝代谢,这是其主要的消除途径。这种特征性的药代动力学性质在包括人类在内的不同物种中都有观察到。了解其代谢和排泄对其药理应用至关重要 (Dahl & Ward, 1982).
体内和体外比较研究:苯氧丙酸及其类似物在大鼠中的比较研究,重点关注它们与血浆和肝蛋白的共价结合,提供了对该药物肝毒性的见解。这些研究为理解药物与蛋白质的相互作用及其在肝损伤中的潜在影响提供了基础 (Dong, Liu, & Smith, 2005).
共价结合的表征:串联质谱已被用来表征苯氧丙酸葡萄糖醛酸酯与人血清白蛋白的共价结合。这项研究提供了对特定结合位点和机制的详细见解,有助于我们了解药物在分子水平上与蛋白质的相互作用 (Qiu, Burlingame, & Benet, 1998).
老年药动学:苯氧丙酸的老年药动学,包括其代谢为葡萄糖醛酸酯结合物,一直是研究的主题,特别是在老年人用药安全性的背景下。这项研究对于了解衰老如何影响药物的药代动力学和代谢至关重要 (Thomson & Tucker, 1992).
胆汁排泄研究:大鼠苯氧丙酸葡萄糖醛酸酯胆汁排泄的研究提供了有关该药物消除途径的关键信息。此类研究有助于了解药物的药代动力学特征及其对临床应用的影响 (Okada, Kanoh, & Mohri, 2011).
对映选择性葡萄糖醛酸化:对苯氧丙酸的对映选择性葡萄糖醛酸化的研究提供了对该药物代谢立体选择性方面的见解。了解这些细微差别对于优化其治疗效果和安全性至关重要 (Spahn, Iwakawa, Lin, & Benet, 1989).
药物代谢研究中的伪影:在苯氧丙酸代谢研究中观察到的酰葡萄糖醛酸酯的甘油分解的研究,强调了认识药物代谢研究中潜在伪影的重要性。这一知识对于代谢途径的准确解释至关重要 (Obach, 2009).
安全和危害
Benoxaprofen, the parent compound of Benoxaprofen glucuronide, was withdrawn because of hepatotoxicity. It is more toxic than its structural analog flunoxaprofen in humans and rats . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
未来方向
The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial. Future research could focus on the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .
作用机制
Target of Action
Benoxaprofen glucuronide is a metabolite of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The primary targets of Benoxaprofen glucuronide are mononuclear cells . These cells play a crucial role in the immune response, and their modulation can lead to anti-inflammatory effects .
Mode of Action
Benoxaprofen glucuronide interacts with its targets through a process known as glucuronidation . This is a major phase II metabolic pathway where glucuronic acid, a sugar molecule, is attached to the drug. This process increases the solubility of the drug, facilitating its excretion from the body . Unlike other NSAIDs, benoxaprofen acts directly on mononuclear cells .
Biochemical Pathways
The glucuronidation of Benoxaprofen to form Benoxaprofen glucuronide is a key biochemical pathway . This pathway involves the transfer of glucuronic acid to the drug via the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes . The glucuronidation process increases the water solubility of the drug, facilitating its elimination from the body .
Pharmacokinetics
The pharmacokinetics of Benoxaprofen glucuronide involves its formation and elimination. Benoxaprofen is metabolized to Benoxaprofen glucuronide through the process of glucuronidation . The levels of glucuronide and covalent protein adduct measured in cells followed the order Benoxaprofen > Flunoxaprofen > Ibuprofen . This indicates that Benoxaprofen glucuronide is more reactive than Flunoxaprofen glucuronide . The glucuronide is then excreted in the urine .
Result of Action
The formation of Benoxaprofen glucuronide results in the modulation of the activity of mononuclear cells . It’s important to note that benoxaprofen was withdrawn due to hepatotoxicity, and it is more toxic than its structural analog flunoxaprofen in humans and rats . Acyl glucuronides, such as Benoxaprofen glucuronide, have been hypothesized to be reactive metabolites and may be associated with toxicity .
Action Environment
The action of Benoxaprofen glucuronide can be influenced by various environmental factors. For instance, the activity of the UGTs, which are involved in the glucuronidation process, can be affected by factors such as age, sex, disease state, and exposure to certain medications . Moreover, the reactivity of Benoxaprofen glucuronide can also be influenced by the pH of the environment .
生化分析
Biochemical Properties
Benoxaprofen glucuronide is involved in various biochemical reactions. It interacts with several enzymes and proteins, particularly those involved in glucuronidation. The nature of these interactions is largely dependent on the stereochemistry of Benoxaprofen glucuronide .
Cellular Effects
Benoxaprofen glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to form covalent bonds with proteins .
Molecular Mechanism
The molecular mechanism of action of Benoxaprofen glucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an acyl glucuronide, it is a reactive metabolite that can form covalent bonds with proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benoxaprofen glucuronide change over time. It has been observed that the glucuronidation and covalent binding of Benoxaprofen glucuronide are both time- and concentration-dependent .
Dosage Effects in Animal Models
The effects of Benoxaprofen glucuronide vary with different dosages in animal models. High doses of Benoxaprofen glucuronide have been associated with hepatotoxicity, which led to the withdrawal of Benoxaprofen .
Metabolic Pathways
Benoxaprofen glucuronide is involved in the glucuronidation metabolic pathway. It interacts with various enzymes and cofactors in this pathway, and can affect metabolic flux and metabolite levels .
Transport and Distribution
Benoxaprofen glucuronide is transported and distributed within cells and tissues. Its localization and accumulation are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Benoxaprofen glucuronide is determined by its physicochemical properties and its interactions with cellular components. It can be directed to specific compartments or organelles based on these interactions .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXTOVNUBYPFK-OLHZERTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67472-42-8 | |
| Record name | Benoxaprofen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
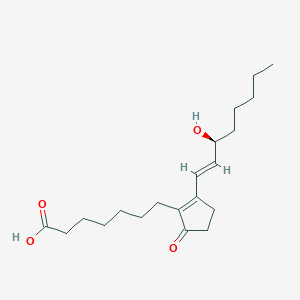
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
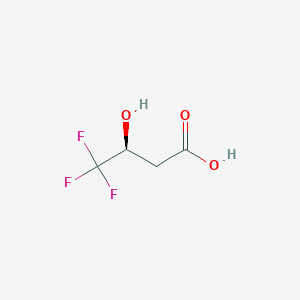
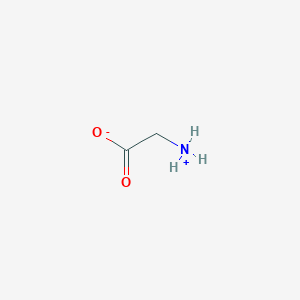
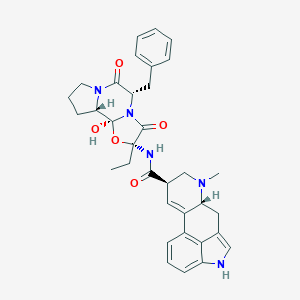
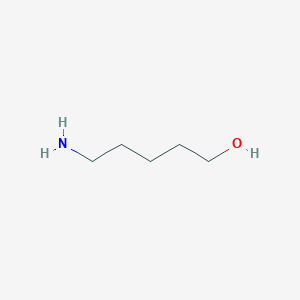


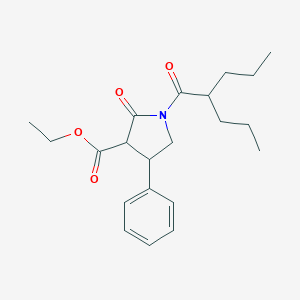


![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
